7-Oxo-7-(9-phenanthryl)heptanoic acid
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Overview
Description
7-Oxo-7-(9-phenanthryl)heptanoic acid is an organic compound with the molecular formula C21H20O3 and a molecular weight of 320.38 g/mol It is characterized by the presence of a phenanthrene ring attached to a heptanoic acid chain with a ketone group at the seventh position
Preparation Methods
The synthesis of 7-Oxo-7-(9-phenanthryl)heptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and heptanoic acid derivatives.
Reaction Conditions: The phenanthrene derivative is subjected to Friedel-Crafts acylation using an appropriate acylating agent and a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting intermediate is then oxidized to introduce the ketone group at the seventh position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
7-Oxo-7-(9-phenanthryl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenanthrene ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Condensation: The ketone group can participate in condensation reactions, forming larger molecules or cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
7-Oxo-7-(9-phenanthryl)heptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 7-Oxo-7-(9-phenanthryl)heptanoic acid exerts its effects depends on its interaction with molecular targets. The phenanthrene ring can intercalate with DNA, affecting gene expression and cellular processes. The ketone group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar compounds to 7-Oxo-7-(9-phenanthryl)heptanoic acid include:
7-Oxoheptanoic acid: Lacks the phenanthrene ring, making it less structurally complex.
9-Phenanthryl derivatives: Compounds with different functional groups attached to the phenanthrene ring.
Heptanoic acid derivatives: Compounds with various substituents on the heptanoic acid chain.
The uniqueness of this compound lies in its combination of a phenanthrene ring and a heptanoic acid chain with a ketone group, providing distinct chemical and biological properties .
Properties
IUPAC Name |
7-oxo-7-phenanthren-9-ylheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c22-20(12-2-1-3-13-21(23)24)19-14-15-8-4-5-9-16(15)17-10-6-7-11-18(17)19/h4-11,14H,1-3,12-13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWYJGUMLKCFCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645323 |
Source
|
Record name | 7-Oxo-7-(phenanthren-9-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-07-9 |
Source
|
Record name | ζ-Oxo-9-phenanthreneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxo-7-(phenanthren-9-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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